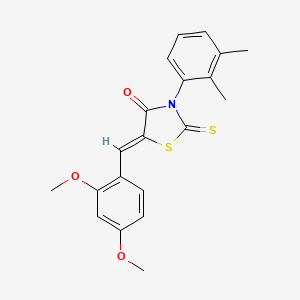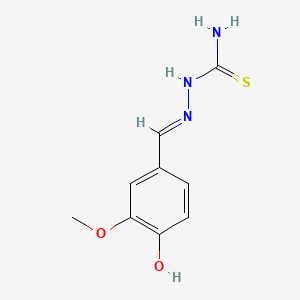![molecular formula C18H21N3O2 B12165332 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B12165332.png)
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a cyclopropane carboxamide group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps, including the formation of the indole ring, the piperidine ring, and the cyclopropane carboxamide group. Common synthetic routes include:
Formation of the Indole Ring: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.
Formation of the Cyclopropane Carboxamide Group: This can be achieved through the reaction of cyclopropanecarboxylic acid with amines under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to a range of biological effects . The piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Piperidine derivatives: Compounds with similar piperidine ring structure.
Cyclopropane carboxamide derivatives: Compounds with similar cyclopropane carboxamide group.
Uniqueness
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide is unique due to its combination of the indole moiety, piperidine ring, and cyclopropane carboxamide group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H21N3O2/c22-17(12-5-6-12)19-14-7-9-21(10-8-14)18(23)16-11-13-3-1-2-4-15(13)20-16/h1-4,11-12,14,20H,5-10H2,(H,19,22) |
InChI Key |
GCZAZLYMBWUIRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12165261.png)
![2-(2-methoxyethyl)-6-(pyridin-2-yl)-2,3,4,6-tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazine](/img/structure/B12165264.png)
![6'-butyl-10'-methyl-8'H-spiro[cyclopentane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione](/img/structure/B12165265.png)


![methyl 5-(2-methylpropyl)-2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B12165282.png)



![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide](/img/structure/B12165321.png)

![N'-[(Z)-1H-indol-3-ylmethylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12165339.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide](/img/structure/B12165340.png)
![methyl 2-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12165345.png)
